molecular formula C18H20N2O2S B15292611 2-Amino-3-benzoyl-alpha-(propylthio)benzeneacetamide

2-Amino-3-benzoyl-alpha-(propylthio)benzeneacetamide

Cat. No.: B15292611
M. Wt: 328.4 g/mol
InChI Key: VJWHNCYXIOFFRK-UHFFFAOYSA-N
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Description

2-Amino-3-benzoyl-alpha-(propylthio)benzeneacetamide is a versatile chemical compound with a unique molecular structure. It is identified by the CAS number 173262-94-7 and has a molecular weight of 328.429 g/mol. This compound is known for its applications in various fields, including neurology research, pain and inflammation studies, and as a cyclooxygenase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-benzoyl-alpha-(propylthio)benzeneacetamide typically involves the reaction of 2-amino-3-benzoylphenylacetic acid with propylthiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to achieve the required purity levels for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-benzoyl-alpha-(propylthio)benzeneacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Amino-3-benzoyl-alpha-(propylthio)benzeneacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-benzoyl-alpha-(propylthio)benzeneacetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. By blocking these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-benzoyl-alpha-(propylthio)benzeneacetamide stands out due to its unique propylthio group, which imparts distinct chemical and biological properties. This structural feature enhances its effectiveness as a cyclooxygenase inhibitor and broadens its range of applications in research and industry .

Properties

Molecular Formula

C18H20N2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

2-(2-amino-3-benzoylphenyl)-2-propylsulfanylacetamide

InChI

InChI=1S/C18H20N2O2S/c1-2-11-23-17(18(20)22)14-10-6-9-13(15(14)19)16(21)12-7-4-3-5-8-12/h3-10,17H,2,11,19H2,1H3,(H2,20,22)

InChI Key

VJWHNCYXIOFFRK-UHFFFAOYSA-N

Canonical SMILES

CCCSC(C1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)N)C(=O)N

Origin of Product

United States

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